molecular formula C4H7NO2 B2538724 4-(Hydroxymethyl)azetidin-2-one CAS No. 74694-48-7

4-(Hydroxymethyl)azetidin-2-one

Cat. No.: B2538724
CAS No.: 74694-48-7
M. Wt: 101.105
InChI Key: YTUSUDPOSFRAEO-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)azetidin-2-one is a four-membered heterocyclic compound with the molecular formula C4H7NO2. It is characterized by the presence of a hydroxymethyl group attached to the azetidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azetidine with formaldehyde, followed by oxidation to introduce the hydroxymethyl group. Another approach involves the use of azetidinone derivatives, which are functionalized through various chemical reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)azetidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and substituted azetidinones, which can be further utilized in synthetic applications .

Scientific Research Applications

4-(Hydroxymethyl)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of beta-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)azetidin-2-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the azetidinone ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)azetidin-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Properties

IUPAC Name

4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74694-48-7
Record name 4-(hydroxymethyl)azetidin-2-one
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